6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
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Overview
Description
6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound featuring an oxygen bridge and a double bond. This compound is known for its unique structural properties and has been studied for various applications in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-8-oxabicyclo[32
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: Known for its biological activity and used in the synthesis of tropane alkaloids.
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the methyl group and double bond.
Uniqueness: 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to its specific structural features, including the methyl group and the double bond.
Properties
CAS No. |
89955-14-6 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
6-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C8H10O2/c1-5-2-7-3-6(9)4-8(5)10-7/h2,7-8H,3-4H2,1H3 |
InChI Key |
NDRIVIMKZFSCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC(=O)CC1O2 |
Origin of Product |
United States |
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